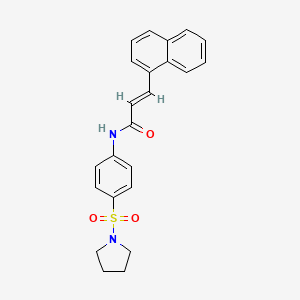

(E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-naphthalen-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-23(15-10-19-8-5-7-18-6-1-2-9-22(18)19)24-20-11-13-21(14-12-20)29(27,28)25-16-3-4-17-25/h1-2,5-15H,3-4,16-17H2,(H,24,26)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQACJWGXBMZOL-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound features a naphthalene moiety linked to an acrylamide structure, with a pyrrolidinylsulfonyl group that may contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, including:

- Kinases : Inhibition of tyrosine kinases involved in cancer progression.

- Inflammatory Mediators : Modulation of pathways related to inflammation, potentially through the inhibition of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of (E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide and similar compounds:

| Activity | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Antibacterial | Disruption of bacterial cell membranes |

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of (E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide.

- Antitumor Activity : A study evaluated a series of acrylamide derivatives, including those similar to our compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via activation of caspase pathways.

- Anti-inflammatory Properties : Research highlighted the role of sulfonamide derivatives in reducing inflammation by inhibiting NF-kB signaling pathways. This suggests that (E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide could possess similar properties.

- Antimicrobial Effects : In vitro studies showed that compounds with naphthalene structures exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several acrylamide derivatives, as outlined below:

Structural Analogues with Antioxidant Activity

Key Observations :

- The dihydroxyphenyl analog in exhibits potent Keap1–Nrf2 inhibition at sub-micromolar concentrations, suggesting that electron-donating groups (e.g., hydroxyls) enhance antioxidant efficacy . In contrast, the target compound’s naphthalene group may prioritize lipophilicity and π-π stacking interactions over redox activity.

- Compound 9 () shares the naphthalene moiety but incorporates a nitroso-pyrimidine group, which likely enhances LOX inhibition through electrophilic reactivity. The target compound’s pyrrolidine sulfonyl group may instead improve metabolic stability compared to pyrimidine derivatives .

Molecular Interactions and Selectivity

- Keap1–Nrf2 Pathway : The dihydroxyphenyl analog () binds Keap1’s cysteine residues via its catechol group, a feature absent in the target compound. Instead, the target’s sulfonamide may interact with polar residues in the Keap1 pocket, albeit with lower affinity .

- Lipoxygenase Inhibition : Compound 9 () likely inhibits LOX via its α,β-unsaturated carbonyl group, a trait shared with the target compound. However, the nitroso group in Compound 9 may confer additional electrophilic reactivity, enhancing potency .

Clinical Potential and Limitations

- The dihydroxyphenyl analog’s low EC50 (0.58 µM) makes it a strong candidate for inflammatory diseases, whereas the target compound’s lack of hydroxyl groups may limit antioxidant efficacy but improve blood-brain barrier penetration .

- Pyrrolidine sulfonyl derivatives (e.g., ) show enhanced pharmacokinetic profiles due to reduced hepatic metabolism, suggesting the target compound may have favorable in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.